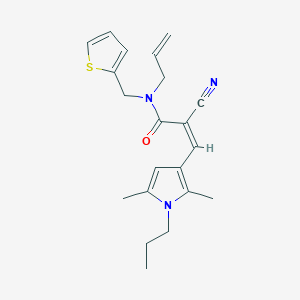

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide

Description

The compound (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide is a structurally complex enamide derivative characterized by:

- A central α,β-unsaturated cyanoenamide core.

- A 2,5-dimethyl-1-propylpyrrol-3-yl substituent at the β-position.

- A dual N-substitution on the amide group: prop-2-enyl and thiophen-2-ylmethyl. This compound’s hybrid heterocyclic architecture (pyrrole and thiophene) suggests applications in medicinal chemistry, where such motifs are often leveraged for their pharmacokinetic and target-binding properties.

Properties

IUPAC Name |

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS/c1-5-9-23(15-20-8-7-11-26-20)21(25)19(14-22)13-18-12-16(3)24(10-6-2)17(18)4/h5,7-8,11-13H,1,6,9-10,15H2,2-4H3/b19-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXRYSWLACWDDK-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(CC=C)CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N(CC=C)CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethyl-1-propylpyrrole, the pyrrole ring is synthesized through cyclization reactions.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.

Formation of the Enamide Structure: The enamide structure is formed through a condensation reaction between an aldehyde and an amine, followed by dehydration.

Attachment of the Thiophene Moiety: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the cyano group and the thiophene ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper, and other transition metals for coupling reactions.

Major Products

Oxidation Products: Oxidized derivatives of the pyrrole and thiophene rings.

Reduction Products: Amines derived from the reduction of the cyano group.

Substitution Products: Various substituted derivatives depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of new materials, such as polymers and advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyano and enamide groups, potentially affecting various biochemical pathways. The pyrrole and thiophene rings may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Analogues: Cyanoenamide Derivatives

The cyanoenamide scaffold is a common feature in synthetic chemistry. Key comparisons include:

2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b)

- Substituents :

- β-Aryl group: 4-methoxyphenyl (electron-donating).

- Amide substituent: 4-sulfamoylphenyl (polar, hydrogen-bonding).

- Synthesis : 90% yield via condensation, mp = 292°C.

- Key Differences: The target compound replaces the aryl group with a 2,5-dimethylpyrrole, introducing steric bulk and altering electronic properties. The dual N-substitution (thiophene + propenyl) in the target contrasts with the monosubstituted sulfamoyl group in 5b, likely reducing crystallinity and melting point.

2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c)

- Substituents :

- β-Aryl group: 4-chlorophenyl (electron-withdrawing).

- Amide substituent: 4-sulfamoylphenyl.

- Synthesis : 63% yield, mp = 286°C.

- Lower symmetry in the target compound likely reduces melting point relative to 5b/5c.

Chromone-Based Diazaphosphinanes (Compounds 1–4)

- Core Structure : Chromone (4-oxo-4H-chromen-3-yl) fused with diazaphosphinane.

- Key Differences :

- The target lacks phosphorus and chromone systems but shares a conjugated enamide system.

- Diazaphosphinanes exhibit higher polarity, suggesting the target may have better membrane permeability.

Thiophene-Containing Analogues

Thiophene derivatives are prevalent in drug design due to their metabolic stability and electronic properties. Comparisons include:

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity in Drospirenone/Ethinyl Estradiol)

- Structure: Thiophen-2-yl linked to a propanolamine chain.

- Key Differences :

- The target’s thiophen-2-ylmethyl group is directly conjugated to the enamide core, enhancing resonance stabilization.

- The absence of a hydroxyl group in the target may reduce solubility but improve lipophilicity.

Data Table: Comparative Properties of Enamide Derivatives

Biological Activity

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group and pyrrole ring, suggest diverse biological activities. This article reviews the biological activity of this compound, synthesizing available research findings, data tables, and case studies.

Chemical Structure

The molecular formula for this compound is . The compound's structure can be broken down into several functional groups that contribute to its reactivity and biological activity.

| Structural Feature | Description |

|---|---|

| Cyano Group | Enhances nucleophilicity |

| Pyrrole Ring | Influences pharmacological properties |

| Thiophen Group | May provide additional biological interactions |

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Acrylamides, a class to which this compound belongs, can engage in diverse biological pathways depending on their structure.

Case Studies

While direct studies on this specific compound are scarce, related research provides insights into its potential:

- Study on Pyrrole Derivatives : A study investigating various pyrrole derivatives found that modifications to the pyrrole ring significantly affected their antimicrobial activity. This suggests that structural variations in (Z)-2-cyano may enhance or diminish its efficacy against microbial strains .

- Neuroprotective Studies : Research focusing on cyano-containing compounds has indicated their potential in protecting neuronal cells from oxidative stress. This could imply similar protective roles for (Z)-2-cyano derivatives in neurodegenerative contexts .

Data Tables

The following table summarizes the biological activities observed in structurally similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Pyrrolidine A | Contains pyrrolidine ring | Antimicrobial |

| Cyano Compound B | Contains cyano group | Neuroprotective |

| Thiophen C | Contains thiophen moiety | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.